molecular formula C13H17NO4 B8814447 Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B8814447
M. Wt: 251.28 g/mol
InChI Key: WDEQGLDWZMIMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C13H17NO4. It is a derivative of pyrrolidine, featuring hydroxyl and carboxylate functional groups. This compound is often used in research and industrial applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the use of N-benzyloxycarbonyl-(4R)-hydroxy-L-proline and borane-dimethyl sulfide complex. The reaction mixture is stirred at 0°C and then heated under reflux. This method ensures the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carboxylate group may produce alcohols.

Scientific Research Applications

Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and fungal infections.

    Industry: The compound is employed in the production of chiral ligands for enantioselective synthesis, which is crucial in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in binding to enzymes and receptors, influencing their activity. This interaction can modulate various biological processes, making the compound valuable in medicinal chemistry and drug development.

Comparison with Similar Compounds

Similar Compounds

  • (2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral building block and its applications in various fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2

InChI Key

WDEQGLDWZMIMJM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-CBz-4-hydroxy-L-proline (38.1 mmol) in 250 ml THF was added borane-methyl sulfide (78 mmol) dropwise at room temperature. After the evolution of H2 had ceased, the solution was heated to reflux with mechanical stirring. After 1 hour a white precipitate had formed. Methanol was carefully added, and the resulting solution refluxed for a further 15 minutes. The solution was cooled to room temperature, the solvents evaporated under reduced pressure, and the residual gum coevaporated with 2×100 ml MeOH. The product was obtained as a viscous oil in quantitative yield and identified by NMR.
Quantity
38.1 mmol
Type
reactant
Reaction Step One
Quantity
78 mmol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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